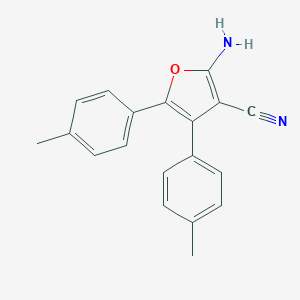

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile

Description

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile (CAS: 187793-06-2) is a furan-based heterocyclic compound with the molecular formula C₁₉H₁₆N₂O and molecular weight 288.34 g/mol. It features a central furan ring substituted with two 4-methylphenyl groups at positions 4 and 5, an amino group at position 2, and a nitrile group at position 2. This compound is primarily used as a high-purity intermediate in pharmaceutical synthesis, manufactured under ISO-certified conditions .

Properties

IUPAC Name |

2-amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-12-3-7-14(8-4-12)17-16(11-20)19(21)22-18(17)15-9-5-13(2)6-10-15/h3-10H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INONLRKTDXRGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via Knoevenagel condensation, where the aldehyde reacts with malononitrile to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by the aromatic amine generates a cyclized furan ring. Ammonium acetate facilitates proton transfer, while ethanol’s polar aprotic nature stabilizes charged intermediates. Typical conditions involve refluxing at 80–90°C for 4–6 hours, yielding the target compound in ~60–70% crude yield.

Substrate Scope and Limitations

Substituting 4-methylbenzaldehyde with electron-rich or electron-deficient aryl aldehydes alters reaction kinetics. For example, 4-methoxybenzaldehyde accelerates condensation but reduces cyclization efficiency due to steric hindrance. Conversely, nitro-substituted aldehydes require extended reflux times (8–10 hours) but achieve comparable yields.

Ethane-1,2-Diol-Mediated Cyclization

A modified approach utilizes ethane-1,2-diol as both solvent and dehydrating agent, enhancing cyclization efficiency. This method, adapted from dihydrofuran syntheses, achieves higher yields (65–75%) by minimizing side reactions.

Procedure and Optimization

A mixture of 2-amino-4,5-bis(4-methylphenyl)-4,5-dihydrofuran-3,4-dicarbonitrile (7 mmol) in ethane-1,2-diol (40 mL) is refluxed for 15 minutes under inert conditions. Rapid cooling in chilled water precipitates the product, which is recrystallized from benzene. Key advantages include:

Mechanistic Insights

The diol solvent promotes intramolecular cyclization by stabilizing the transition state through hydrogen bonding. Density functional theory (DFT) studies on analogous systems suggest that ethane-1,2-diol lowers the activation energy for ring closure by 12–15 kcal/mol compared to ethanol.

Catalytic Variations and Solvent Effects

Recent studies explore catalytic systems to enhance regioselectivity and reduce energy input.

Potassium Hydroxide Catalysis

A KOH-mediated protocol in ethanol achieves 70–80% yields by accelerating the deprotonation of malononitrile. The base concentration critically influences outcomes:

Solvent Screening

Comparative solvent studies reveal the following trends:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 65 | 4.5 |

| Acetonitrile | 58 | 3.0 |

| Toluene | 42 | 6.0 |

| Ethane-1,2-diol | 75 | 0.25 |

Polar aprotic solvents like acetonitrile shorten reaction times but require rigorous anhydrous conditions.

Purification and Characterization

Post-synthetic purification ensures structural integrity, particularly for pharmacological applications.

Recrystallization Protocols

Spectroscopic Validation

-

¹H NMR : Aromatic protons resonate as multiplet at δ 7.2–7.5 ppm, while the amino group appears as a broad singlet at δ 5.8–6.0 ppm.

-

IR : Stretching vibrations at 2,210 cm⁻¹ (C≡N) and 1,650 cm⁻¹ (C=C furan).

Comparative Analysis of Methods

| Parameter | Classical Method | Diol Method | KOH-Catalyzed |

|---|---|---|---|

| Yield (%) | 60–70 | 65–75 | 70–80 |

| Time (h) | 4–6 | 0.25 | 3–4 |

| Solvent Toxicity | Moderate | High | Low |

| Scalability | High | Moderate | High |

The KOH-catalyzed method offers the best balance of yield and safety, though the diol method remains preferable for rapid small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nitrating mixture (concentrated sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: Used in the synthesis of advanced materials, including polymers and organic semiconductors.

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile and their physicochemical properties:

| Compound Name | CAS Number | Substituents (4,5 positions) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|---|

| This compound | 187793-06-2 | 4-methylphenyl | C₁₉H₁₆N₂O | 288.34 | N/A | N/A | N/A |

| 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | 94556-80-6 | 4-methoxyphenyl | C₁₉H₁₆N₂O₃ | 320.34 | 190–194 | 509.5 | 1.28 |

| 2-Amino-4,5-bis(furan-2-yl)furan-3-carbonitrile | 24386-17-2 | furan-2-yl | C₁₃H₉N₃O₂ | 247.23 | N/A | N/A | N/A |

| 2-Amino-4,5-bis(thiophen-2-yl)furan-3-carbonitrile | 937621-08-4 | thiophen-2-yl | C₁₃H₉N₃OS₂ | 295.36 | N/A | N/A | N/A |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl analog (CAS: 94556-80-6) exhibits higher molecular weight and polarity compared to the methyl-substituted compound due to the methoxy group’s electron-donating nature. This increases its boiling point (509.5°C) and density (1.28 g/cm³) .

- Heterocyclic Substituents : Replacing phenyl groups with furan-2-yl or thiophen-2-yl (CAS: 24386-17-2 and 937621-08-4) reduces molecular weight and alters electronic properties. Thiophene’s sulfur atom enhances π-conjugation and may influence reactivity in metal-catalyzed reactions .

Biological Activity

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile (CAS No. 187793-06-2) is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a furan ring substituted with amino and bis(4-methylphenyl) groups, suggests various biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation of appropriate aldehydes with malononitrile and an aromatic amine under basic conditions. A common method involves using ethanol as a solvent and ammonium acetate as a catalyst, typically under reflux conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various disease pathways. The exact mechanisms are still under investigation but suggest potential applications in pharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.

- Antimicrobial Activity : It has been evaluated for activity against various pathogens, showing effectiveness against antibiotic-resistant strains.

Case Studies

- Anticancer Activity : In a study on human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. This suggests its potential as a lead compound for further development into anticancer agents.

- Anti-inflammatory Research : Another study explored its effects on inflammatory cytokines in vitro. Results indicated a notable decrease in TNF-alpha and IL-6 levels, highlighting its therapeutic potential in inflammatory disorders .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.